

Edasalonexent patient-reported outcomes PODCI instrument

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Compound Focus: Edasalonexent

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Edasalonexent Clinical Trial Data Summary

Trial Phase	Patient Population	Key Efficacy Findings (vs. Control)	PODCI & Other Functional Outcomes	Safety & Tolerability
Phase 3 (PolarisDMD) [1]	131 boys, 4-<8 years, any DMD mutation, no steroids	• NSAA (Primary): Not statistically significant (consistently less decline in edasalonexent group). • Timed Function Tests: Not statistically significant. • Age Subgroup (≤6 yrs): More robust, statistically significant differences for some assessments.	PODCI was used as an exploratory endpoint to assess health-related function [1].	• Generally well-tolerated. • Majority of Adverse Events (AEs) were mild. • Most common AEs were gastrointestinal (primarily diarrhea) [1].
Phase 2 (MoveDMD) & Open-Label Extension [2] [3]	Boys 4-<8 years, any DMD mutation, no steroids	• Slowed disease progression and preserved muscle function over 72 weeks [2]. • Growth in line with unaffected peers (avg. 2.1 inches/year) [3].	In Part B of the trial, improvement in PODCI score was reported [4].	• Well tolerated through >55 patient-years. • No safety signals observed [3].
Phase 1 (Pediatric) [5]	17 boys, 4-<8 years, mean age 5.5	• Primary goal: Safety, tolerability, and pharmacokinetics. • Decreased levels of NF-κB-regulated genes after 7 days.	Assessments (NSAA, PODCI) served as baseline measurements for future trials [5].	• All doses well tolerated. • No serious AEs or discontinuations. • Most common AEs were mild GI events.

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies used in the key trials.

Phase 3 PolarisDMD Trial (NCT03703882) Design [1]:

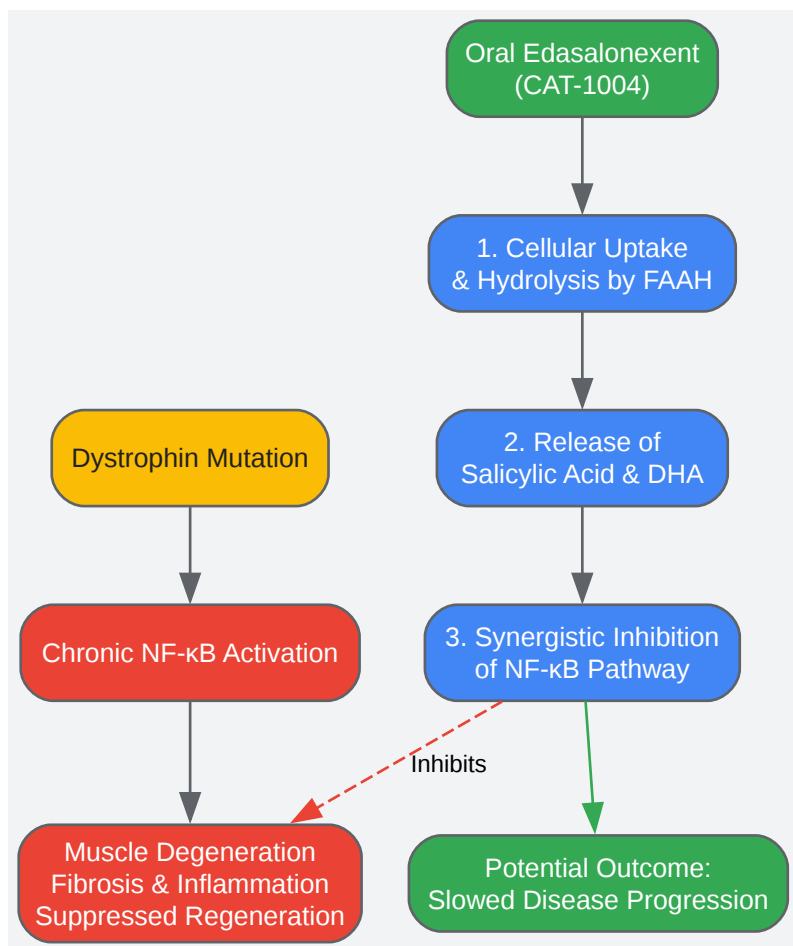
- **Design:** International, randomized (2:1), double-blind, placebo-controlled study.
- **Duration:** 52 weeks of treatment.
- **Intervention:** **Edasalonexent** 100 mg/kg/day (divided into three doses) vs. matched placebo, administered orally with food.
- **Primary Endpoint:** Change from baseline in the **North Star Ambulatory Assessment (NSAA)** total score.
- **Secondary Endpoints:** Changes in age-appropriate **Timed Function Tests (TFTs)**, including the 4-stair climb and the 10-meter walk/run.
- **Patient-Reported Outcome:** The **Pediatric Outcomes Data Collection Instrument (PODCI)** was used to assess health-related function and was completed by parents/caregivers [1].
- **Assessor Training:** Clinical evaluators received standardized training and ongoing quality control, including video review of assessments.

Phase 2 MoveDMD Trial (NCT02439216) Design [5] [2]:

- **Design:** Placebo-controlled proof-of-concept study with an open-label extension.
- **Intervention:** **Edasalonexent** (67 or 100 mg/kg/day) compared to placebo or an off-treatment control period.
- **Endpoints:** Safety, change in MRI T2 relaxation time of lower leg muscles, functional assessments (NSAA, TFTs), and biomarkers (including levels of NF- κ B-regulated genes).

Mechanism of Action & Signaling Pathway

Edasalonexent is a novel small molecule designed to inhibit the NF- κ B pathway, which is chronically activated in DMD and is a key driver of muscle degeneration and suppression of muscle regeneration [1] [5]. The following diagram illustrates its unique mechanism.



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Key Takeaways for Researchers

- **Promising Subgroup Efficacy:** While the Phase 3 trial did not meet its primary endpoint in the full cohort, the pre-specified analysis suggesting greater efficacy in younger patients (≤ 6 years) is a critical finding for patient stratification in future development [1].
- **Potential as a Foundational Therapy:** The oral administration, mutation-agnostic mechanism, and potential for combination with mutation-targeted therapies position **edasalonexent** as a potential foundational treatment. Its favorable growth profile compared to corticosteroids is a notable differentiator [3].
- **Instrument Utility:** The PODCI was utilized effectively in these trials as a patient-reported outcome measure to capture health-related function from the caregiver's perspective, providing a complementary view to clinician-assessed functional tests [1] [4].

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